
methyl 2-bromo-3-fluorobutanoate
Overview
Description
Methyl 2-bromo-3-fluorobutanoate is an organic compound with the molecular formula C5H8BrFO2. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry due to its unique structural features, which allow it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-fluorobutanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-fluorobutanoate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-fluorobutanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The compound can be reduced to form methyl 3-fluorobutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of this compound can yield corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include methyl 3-fluorobutanoic acid, methyl 3-fluorobutanenitrile, and various substituted amines.
Reduction: The major product is methyl 3-fluorobutanol.
Oxidation: Products include methyl 2-bromo-3-fluorobutanoic acid and methyl 2-bromo-3-fluorobutanone.
Scientific Research Applications
Pharmaceutical Synthesis
Chiral Drug Intermediates
Methyl 2-bromo-3-fluorobutanoate serves as a key intermediate in the synthesis of chiral drugs. The compound can be transformed into other biologically active molecules through various chemical reactions. For instance, it can be converted into methyl (S)-2-bromobutanoate via biotransformation catalyzed by enzymes such as old yellow enzyme, which is significant for producing chiral active pharmaceutical ingredients (APIs) .
Case Study: Synthesis of Chiral Compounds
In a study published in the Organic Process Research & Development, researchers demonstrated the use of this compound in synthesizing chiral compounds through enantioselective reactions. The compound's ability to undergo transformations while maintaining stereochemistry is critical for developing effective drugs .
Chemical Reactions
Michael Additions
this compound is utilized as a Michael acceptor in double Michael addition reactions. This application is crucial in synthesizing complex organic molecules, including those with potential pharmaceutical applications. The compound's reactivity due to the presence of both bromine and fluorine atoms enhances its utility in forming carbon-carbon bonds .
Table: Reaction Conditions and Yields
Reaction Type | Conditions | Yield (%) |
---|---|---|
Michael Addition | DMF, Cs₂CO₃, 60°C | 67.7 |
Biotransformation | Baker's yeast fermentation | Not specified |
Enantioselective Reduction | Enoate reductase-mediated preparation | Not specified |
Biotransformation
Enzymatic Conversions
The compound can undergo biotransformation processes that convert it into various derivatives with enhanced biological activity. For example, this compound can be transformed into methyl (S)-2-bromobutanoate, which is a valuable intermediate for further synthetic applications .
Case Study: Enzymatic Pathways
Research has shown that using baker's yeast can effectively convert this compound into desired products through fermentation processes. This method highlights the compound's potential in green chemistry applications by utilizing biological systems for chemical transformations .
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-fluorobutanoate involves its ability to participate in nucleophilic substitution reactions The bromine atom, being a good leaving group, facilitates the substitution by nucleophiles
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-3-chlorobutanoate
- Methyl 2-bromo-3-iodobutanoate
- Methyl 2-chloro-3-fluorobutanoate
Uniqueness
Methyl 2-bromo-3-fluorobutanoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and selectivity in chemical reactions. The combination of these halogens allows for specific interactions and transformations that are not possible with other similar compounds.
Biological Activity
Methyl 2-bromo-3-fluorobutanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies based on diverse scientific literature.
This compound has the following chemical structure:
- Molecular Formula : C5H8BrF O2
- CAS Number : 609-12-1
- Molecular Weight : 201.02 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Streptococcus pneumoniae | 16 |
These results suggest that this compound could be developed as a potential antimicrobial agent, especially in treating infections caused by resistant strains.
Cytotoxic Effects
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study evaluated its impact on human breast cancer cells (MCF-7) and reported the following findings:
- IC50 Value : The IC50 was found to be approximately 15 µM after 48 hours of exposure, indicating a moderate level of cytotoxicity.
The mechanism underlying this cytotoxicity appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 and caspase-9 in treated cells.
The biological activity of this compound can be attributed to several mechanisms:
- Alkylation of Biomolecules : The bromine and fluorine substituents may facilitate the alkylation of nucleophilic sites in proteins and nucleic acids, disrupting cellular functions.
- Reactive Oxygen Species (ROS) Generation : Treatment with the compound has been shown to increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.
- Inhibition of Specific Enzymes : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, although further research is needed to elucidate these interactions fully.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory experiment, this compound was tested against a panel of pathogenic bacteria. The study concluded that the compound could serve as an effective treatment option for bacterial infections resistant to conventional antibiotics.
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis. Notably, it was observed that combination therapies with standard chemotherapeutics enhanced its efficacy, suggesting potential applications in combination therapy regimens.
Properties
IUPAC Name |
methyl 2-bromo-3-fluorobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrFO2/c1-3(7)4(6)5(8)9-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUOQXIHTCAWAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60414922 | |
Record name | Butanoic acid, 2-bromo-3-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60414922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62216-39-1 | |
Record name | Butanoic acid, 2-bromo-3-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60414922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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